molecular formula C7H3Cl2NO B103352 3,6-Dichlorobenzo[d]isoxazole CAS No. 16263-54-0

3,6-Dichlorobenzo[d]isoxazole

Cat. No.: B103352
CAS No.: 16263-54-0
M. Wt: 188.01 g/mol
InChI Key: POPXRBHETNDMFP-UHFFFAOYSA-N
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Description

3,6-Dichlorobenzo[d]isoxazole is a heterocyclic compound with the molecular formula C7H3Cl2NO. It is part of the isoxazole family, which is known for its diverse biological activities and significant therapeutic potential . The compound features a benzene ring fused to an isoxazole ring, with chlorine atoms substituted at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-hydroxy-6-chlorobenzisoxazole with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in a microwave reactor at 150°C for 30 minutes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic route suggests its potential for industrial application, given the appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichlorobenzo[d]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the isoxazole ring.

Scientific Research Applications

3,6-Dichlorobenzo[d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichlorobenzo[d]isoxazole is not fully elucidated. it is known that isoxazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The presence of the labile N–O bond in the isoxazole ring allows for the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

  • 3-Chlorobenzo[d]isoxazole
  • 5-Chlorobenzo[d]isoxazole
  • 3,5-Dichlorobenzo[d]isoxazole

Comparison: 3,6-Dichlorobenzo[d]isoxazole is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for further research and development.

Biological Activity

3,6-Dichlorobenzo[d]isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound features a fused isoxazole ring with a benzene moiety, which enhances its stability and reactivity. The presence of chlorine atoms at the 3 and 6 positions contributes to its biological activity by influencing electronic properties and steric factors.

Anticancer Activity

Numerous studies have reported the anticancer properties of isoxazole derivatives, including this compound.

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, it demonstrated cytotoxicity against U87 glioblastoma cells with an IC50 value of approximately 50 µM, indicating a potential for therapeutic application in treating brain tumors .
  • Case Study : A study synthesized several derivatives of isoxazole and evaluated their effects on breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. Among these derivatives, one containing a similar structure to this compound exhibited an IC50 value of 5.0 µM against HCT 116 cells .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have been extensively studied.

  • In Vitro Studies : Research has shown that isoxazole derivatives exhibit significant activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, compounds related to this compound were tested for their minimal inhibitory concentrations (MICs) and showed promising results in inhibiting biofilm formation .
  • Table: Antimicrobial Activity of Isoxazole Derivatives
CompoundTarget PathogenMIC (µg/mL)
This compoundStaphylococcus aureus8
Related derivativePseudomonas aeruginosa16

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole compounds has also been explored.

  • COX Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes. For instance, a derivative similar to this compound showed selective COX-2 inhibition with an IC50 value of 0.95 µM . This suggests potential applications in treating inflammatory diseases.

Other Biological Activities

Research indicates that isoxazole derivatives possess additional pharmacological activities:

  • Antiviral Properties : Some studies have highlighted the antiviral effects of isoxazoles against viruses such as HIV and influenza.
  • Anticonvulsant Effects : Certain derivatives have demonstrated anticonvulsant activity in animal models .

Properties

IUPAC Name

3,6-dichloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPXRBHETNDMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544035
Record name 3,6-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16263-54-0
Record name 3,6-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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